5-methyl-3-(3-thienyl)-1H-pyrazole 5-methyl-3-(3-thienyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 3196-01-8
VCID: VC4249418
InChI: InChI=1S/C8H8N2S/c1-6-4-8(10-9-6)7-2-3-11-5-7/h2-5H,1H3,(H,9,10)
SMILES: CC1=CC(=NN1)C2=CSC=C2
Molecular Formula: C8H8N2S
Molecular Weight: 164.23

5-methyl-3-(3-thienyl)-1H-pyrazole

CAS No.: 3196-01-8

Cat. No.: VC4249418

Molecular Formula: C8H8N2S

Molecular Weight: 164.23

* For research use only. Not for human or veterinary use.

5-methyl-3-(3-thienyl)-1H-pyrazole - 3196-01-8

Specification

CAS No. 3196-01-8
Molecular Formula C8H8N2S
Molecular Weight 164.23
IUPAC Name 5-methyl-3-thiophen-3-yl-1H-pyrazole
Standard InChI InChI=1S/C8H8N2S/c1-6-4-8(10-9-6)7-2-3-11-5-7/h2-5H,1H3,(H,9,10)
Standard InChI Key CCQFACBCHAPXJS-UHFFFAOYSA-N
SMILES CC1=CC(=NN1)C2=CSC=C2

Introduction

Structural and Molecular Characteristics

5-Methyl-3-(3-thienyl)-1H-pyrazole (C₈H₈N₂S) belongs to the pyrazole family, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms. The molecule’s tautomeric 1H-form stabilizes via intramolecular hydrogen bonding, while the thienyl group enhances electron delocalization, influencing reactivity . Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₈H₈N₂S
Molecular Weight164.23 g/mol
SMILESCC1=CC(=NN1)C2=CSC=C2
Melting Point173–175°C

The crystal structure remains unreported, but analogous pyrazole-thiophene hybrids exhibit planar geometries with π-π stacking interactions .

Synthetic Methodologies

Multicomponent Reaction in Aqueous Media

A scalable one-pot synthesis involves reacting enaminones, hydrazine dihydrochloride, and ammonium acetate in water. For example:

  • Procedure: A mixture of 5-methyl-1H-pyrazol-3-amine (10 mmol), thiophene-2-carbaldehyde (10 mmol), and ethyl cyanoacetate (10 mmol) in water, refluxed for 1 hour, yields 66% product .

  • Advantages: Eco-friendly (water solvent), short reaction time, and high atom economy.

Alternative Routes

  • Cyclocondensation: Hydrazines react with α,β-unsaturated ketones under microwave irradiation, though yields are lower (~50%) .

  • Metal-Catalyzed Coupling: Palladium-catalyzed Suzuki-Miyaura cross-coupling modifies thiophene substituents but requires stringent anhydrous conditions .

Physicochemical and Spectroscopic Properties

Thermal Stability

The compound decomposes at 173–175°C, consistent with pyrazole derivatives bearing electron-rich substituents .

Spectroscopic Data

TechniqueDataSource
IR (cm⁻¹)3120 (N–H stretch), 1594 (C=O in precursor), 690 (C–S thiophene)
¹H NMR (DMSO)δ 12.50 (s, 1H, NH), 7.45 (d, 1H, thienyl), 6.90 (s, 1H, pyrazole), 2.21 (s, 3H, CH₃)
¹³C NMRδ 146.59 (C–N), 140.03 (thienyl C), 11.01 (CH₃)

Biological and Industrial Applications

Material Science Applications

Thiophene-pyrazole conjugates serve as ligands in luminescent metal complexes (e.g., Ru(II) polypyridyls) for OLEDs .

Future Directions

  • Pharmacokinetic Studies: Evaluate bioavailability and metabolic pathways.

  • Structural Optimization: Introduce sulfonamide or fluorine groups to enhance bioactivity.

  • Green Chemistry: Expand aqueous-phase synthesis to reduce environmental impact .

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